molecular formula C18H21NO B2953086 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine CAS No. 190834-95-8

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B2953086
CAS No.: 190834-95-8
M. Wt: 267.372
InChI Key: OKYXOVCFRVDBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine ( 190834-95-8) is a high-value chemical scaffold with particular significance in medicinal chemistry research, especially in the development of novel anti-cancer therapeutics. This compound features a biphenyl core linked to a 1-methylpiperidin-4-ol group, a structure recognized as a privileged scaffold in drug discovery for its ability to interact with biologically relevant targets . Researchers leverage this biphenyl piperidine structure as a key intermediate in the design and synthesis of potential Heat Shock Protein 90 (Hsp90) C-terminal inhibitors . Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic proteins, making it a promising target for cancer treatment . Structural analogues of this compound have demonstrated potent anti-proliferative activity at nanomolar concentrations against breast cancer cell lines, such as SKBr3 and MCF-7, by inhibiting Hsp90 function . The molecular framework allows for further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . With a molecular formula of C18H21NO and a molecular weight of 267.37 g/mol, this compound is supplied for laboratory research applications only . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-4-(4-phenylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-19-13-11-18(20,12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYXOVCFRVDBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial for scaling up the reaction while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties include:

Compound Name Substituents Key Properties/Applications References
4-Hydroxy-1-methylpiperidine No biphenyl group Base scaffold; used in coordination chemistry (e.g., Cd complexes)
4-(4-Fluorophenyl)-4-hydroxy-1-methylpiperidine Fluorophenyl at 4-hydroxy position Discontinued due to synthesis challenges; potential antiviral activity
4-(4-Methylbenzoyl)piperidine hydrochloride Methylbenzoyl group at 4-position Pharmacological intermediate; CAS 42060-84-4
1-Benzyl-4-(phenylamino)piperidine-4-carboxylate Benzyl and phenylamino groups Antimalarial and antimicrobial activities

Physicochemical Properties

  • Coordination Chemistry : The 4-hydroxy group in 4-hydroxy-1-methylpiperidine facilitates complex formation with metals like cadmium, forming layered anionic frameworks .
  • Crystallography : Piperidine derivatives with bulky substituents (e.g., 4-methoxyphenyl groups) adopt chair conformations, stabilizing intermolecular interactions .

Biological Activity

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group linked to a hydroxylated piperidine ring. This unique structure imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions modulate biochemical pathways, potentially leading to therapeutic effects in several conditions:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine release
AntimicrobialActivity against various bacterial strains
NeuroprotectivePotential protective effects in neurodegenerative diseases

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection in ALS Models : Research indicates that compounds similar to this compound may protect motor neurons from degeneration in models of Amyotrophic Lateral Sclerosis (ALS). This is attributed to their ability to activate specific receptor pathways that enhance neuronal survival .
  • In Vivo Pharmacology : A study exploring the pharmacological effects of related compounds demonstrated significant improvements in survival rates and motor function in transgenic mice models, suggesting a potential application for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with simpler biphenyl derivatives and piperidine compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
BiphenylTwo connected benzene ringsLimited biological activity
4,4'-BiphenolHydroxyl groups at both endsAntioxidant properties
1-MethylpiperidineMethyl substitution on piperidineMild psychoactive effects
This compound Hydroxylated biphenyl with piperidine ringAnti-inflammatory, antimicrobial

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